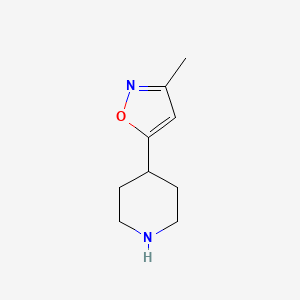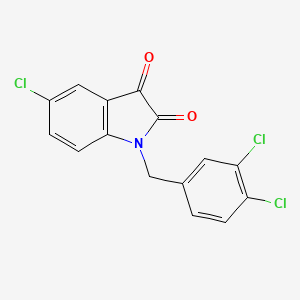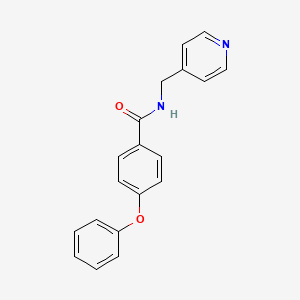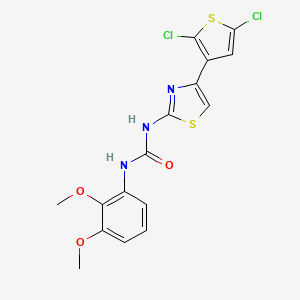
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C16H13Cl2N3O3S2 and its molecular weight is 430.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Applications
Cytotoxicity and DNA Inhibition : Studies have shown that specific urea and thiourea derivatives, similar in structure to 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)urea, exhibit cytotoxic effects against certain carcinoma and leukemia cells. Moreover, these compounds have been observed to inhibit DNA topoisomerases, essential enzymes involved in DNA replication. The inhibition of these enzymes highlights the potential therapeutic applications of these compounds in treating cancers (Esteves-Souza et al., 2006).
Antioxidant Properties : Certain urea derivatives, especially those with thiazole moieties, have been synthesized and evaluated for their antioxidant properties. Preliminary studies indicate that compounds with specific functionalities, such as selenourea along with a halogen group, demonstrate potent antioxidant activities. These findings suggest that these compounds might be valuable for developing new antioxidant agents, which could have various applications in preventing or treating diseases associated with oxidative stress (Bhaskara Reddy et al., 2015).
Plant Growth Regulation : Urea derivatives have been synthesized and shown to possess significant activity as plant growth regulators. This illustrates the compound's potential application in agriculture, possibly influencing plant growth and development, which could be beneficial for crop yield improvement and agricultural productivity enhancement (Song Xin-jian et al., 2006).
Anticancer Properties : Diaryl ureas, closely related to this compound, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have demonstrated significant inhibitory effects, highlighting their potential as new anticancer agents. The specific interactions with cancer cells and their inhibitory mechanisms suggest that these compounds could be further developed and studied as potential chemotherapeutic agents (Jian Feng et al., 2020).
Properties
IUPAC Name |
1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-23-11-5-3-4-9(13(11)24-2)19-15(22)21-16-20-10(7-25-16)8-6-12(17)26-14(8)18/h3-7H,1-2H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGIDGCIDFAAGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
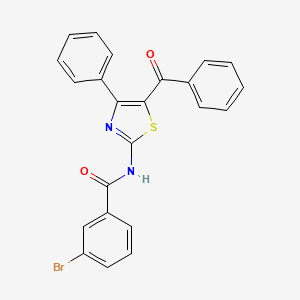
![1-(4-chlorophenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2651773.png)
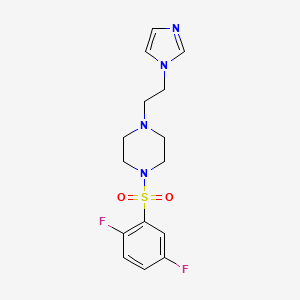
![2-naphthalen-1-yl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2651776.png)
![4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2651778.png)
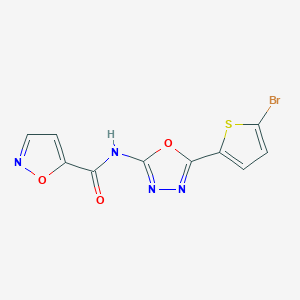
![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)
![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)

